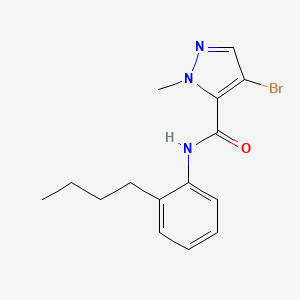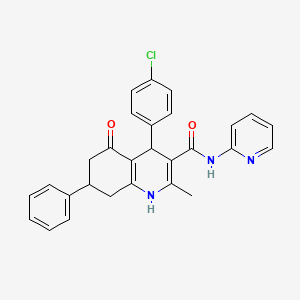![molecular formula C28H22O B4341285 2-[(E)-1-(1-NAPHTHYL)METHYLIDENE]-6-[(Z)-1-(1-NAPHTHYL)METHYLIDENE]-1-CYCLOHEXANONE](/img/structure/B4341285.png)
2-[(E)-1-(1-NAPHTHYL)METHYLIDENE]-6-[(Z)-1-(1-NAPHTHYL)METHYLIDENE]-1-CYCLOHEXANONE
概要
説明
2-[(E)-1-(1-NAPHTHYL)METHYLIDENE]-6-[(Z)-1-(1-NAPHTHYL)METHYLIDENE]-1-CYCLOHEXANONE is an organic compound with the molecular formula C28H22O It is known for its unique structure, which includes two naphthylmethylene groups attached to a cyclohexanone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-1-(1-NAPHTHYL)METHYLIDENE]-6-[(Z)-1-(1-NAPHTHYL)METHYLIDENE]-1-CYCLOHEXANONE typically involves the condensation of cyclohexanone with 1-naphthaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the naphthylmethylene groups. The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or methanol to achieve the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-[(E)-1-(1-NAPHTHYL)METHYLIDENE]-6-[(Z)-1-(1-NAPHTHYL)METHYLIDENE]-1-CYCLOHEXANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the naphthylmethylene groups to naphthylmethyl groups.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield naphthyl ketones or carboxylic acids, while reduction can produce naphthylmethyl derivatives.
科学的研究の応用
2-[(E)-1-(1-NAPHTHYL)METHYLIDENE]-6-[(Z)-1-(1-NAPHTHYL)METHYLIDENE]-1-CYCLOHEXANONE has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It may be used in the development of advanced materials, such as polymers or dyes.
作用機序
The mechanism of action of 2-[(E)-1-(1-NAPHTHYL)METHYLIDENE]-6-[(Z)-1-(1-NAPHTHYL)METHYLIDENE]-1-CYCLOHEXANONE involves its interaction with molecular targets, such as enzymes or receptors. The naphthylmethylene groups can participate in π-π interactions, hydrogen bonding, or hydrophobic interactions, which influence the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins or pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-Methyl-2,6-bis(2-naphthylmethylene)cyclohexanone
- 3-Methyl-2,6-bis(2-naphthylmethylene)cyclohexanone
- 2,5-bis(2-naphthylmethylene)cyclopentanone
- 2,7-bis(2-naphthylmethylene)cycloheptanone
Uniqueness
2-[(E)-1-(1-NAPHTHYL)METHYLIDENE]-6-[(Z)-1-(1-NAPHTHYL)METHYLIDENE]-1-CYCLOHEXANONE is unique due to its specific substitution pattern on the cyclohexanone ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
特性
IUPAC Name |
(2E,6Z)-2,6-bis(naphthalen-1-ylmethylidene)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22O/c29-28-24(18-22-12-5-10-20-8-1-3-16-26(20)22)14-7-15-25(28)19-23-13-6-11-21-9-2-4-17-27(21)23/h1-6,8-13,16-19H,7,14-15H2/b24-18-,25-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLOEGRFORZSTA-ZFQRDYFNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=CC3=CC=CC=C32)C(=O)C(=CC4=CC=CC5=CC=CC=C54)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C\C2=CC=CC3=CC=CC=C32)/C(=O)/C(=C\C4=CC=CC5=CC=CC=C54)/C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(mesitylamino)sulfonyl]phenyl}-1-methyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4341207.png)
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4341212.png)
![N-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-4-[(2-chlorophenoxy)methyl]benzamide](/img/structure/B4341217.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B4341223.png)
![N-[4-(aminosulfonyl)benzyl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4341232.png)
![4-BROMO-N~3~-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4341238.png)

![2-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B4341245.png)

![5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)CARBONYL]-2,4-DICHLORO-1-BENZENESULFONAMIDE](/img/structure/B4341253.png)

![N-(1,3-benzodioxol-5-yl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4341271.png)
![2,6-BIS[(E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-CYCLOHEXANONE](/img/structure/B4341282.png)
![N-(3,4-DIMETHOXYPHENETHYL)-N'-{[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}THIOUREA](/img/structure/B4341306.png)
